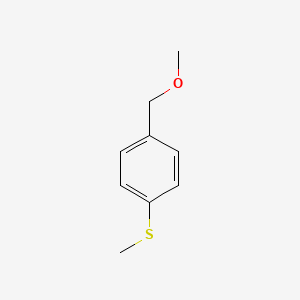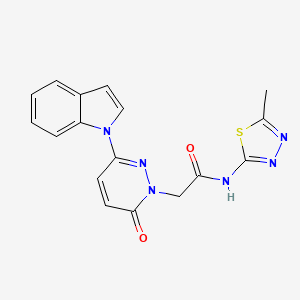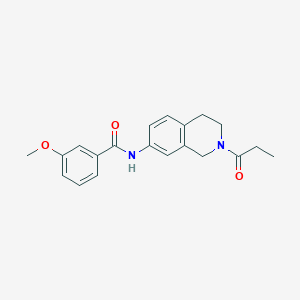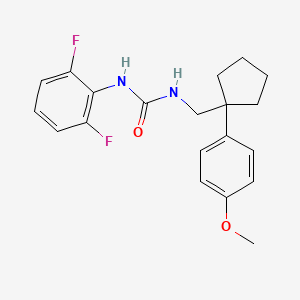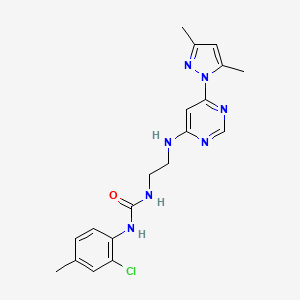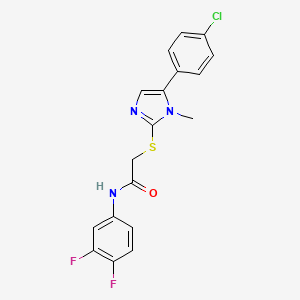
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide” is a complex organic compound that contains a tetrahydroquinazoline ring, a piperidine ring, and a cyclopropane ring. Tetrahydroquinazolines are a class of compounds that have been studied for their potential biological activities . Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities. Cyclopropane is a three-membered ring which is commonly used in medicinal chemistry due to its ability to rigidify molecular structures.
Aplicaciones Científicas De Investigación
Oxidative Stress-Induced Anticancer Agents
Compounds with a structure related to "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide" have been synthesized and tested for their ability to induce oxidative stress and deplete glutathione in cancer cells. A library of aromatic sulfonamides containing a condensed piperidine moiety was synthesized and shown to exert cytotoxic effects in various cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells. These compounds demonstrate significant potential as anticancer agents by inducing oxidative stress, a mechanism that can lead to cancer cell death (Madácsi et al., 2013).
Antiviral Activity
Another area of application for these compounds is in antiviral therapy. A study on derivatives of tetrahydroquinazolin-2-yl morpholine substituted sulfonamide and urea showed enhanced antiviral activity against an avian paramyxo virus. One of the sulfonamide derivatives demonstrated three-fold higher antiviral activity than Ribavirin, indicating the potential of these compounds in developing more effective antiviral drugs (Selvakumar et al., 2018).
CGRP Receptor Inhibitor
The chemical framework of "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide" is also conducive to the development of CGRP receptor antagonists. A specific compound was identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing a successful application in the treatment of conditions like migraine by inhibiting CGRP receptors (Cann et al., 2012).
Novel Synthesis Methods
Research has also focused on novel synthesis methods involving compounds with similar structures. One study described a new oxaziridine-mediated approach to the amination of sp(3)-hybridized C-H bonds, enabling the efficient synthesis of complex nitrogen-containing heterocycles, including piperidines and tetrahydroisoquinolines. This method demonstrates the utility of these compounds in synthesizing structurally complex molecules (Allen et al., 2009).
Boron Neutron Capture Therapy Agents
The synthesis of tetrahydroisoquinolines containing a polar functional group, such as sulfonic or phosphoric acid, on the nitrogen atom of the piperidine ring, has shown promise as boron neutron capture therapy (BNCT) agents. In vitro studies indicated high accumulation levels in melanoma cells with low cytotoxicity, highlighting their potential use in BNCT for cancer treatment (Lee et al., 2006).
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c21-23(22,13-5-6-13)19-12-7-9-20(10-8-12)16-14-3-1-2-4-15(14)17-11-18-16/h11-13,19H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLJHPNZJLIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


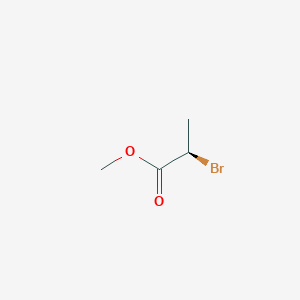
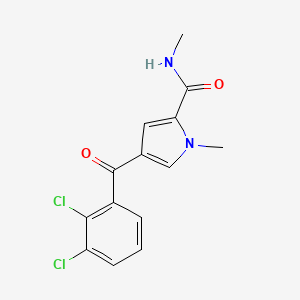
![5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2588503.png)



![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)
